Cas no 143769-07-7 (2,2-dimethyl-N-2-pyrazinyl-Propanamide)

2,2-dimethyl-N-2-pyrazinyl-Propanamide Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethyl-N-2-pyrazinyl-Propanamide
- DA-10285
- 143769-07-7
- 2,2-Dimethyl-N-(pyrazin-2-yl)propanamide
- 2,2-Dimethyl-N-pyrazin-2-ylpropanamide
- AKOS030086948
- Propanamide, 2,2-dimethyl-N-pyrazinyl-
- N-(Pyrazin-2-yl)pivalamide
- GMGITWARSGGLDB-UHFFFAOYSA-N
- H11529
- 2,2-dimethyl-N-2-pyrazinylPropanamide
- SCHEMBL4229894
-
- Inchi: InChI=1S/C9H13N3O/c1-9(2,3)8(13)12-7-6-10-4-5-11-7/h4-6H,1-3H3,(H,11,12,13)
- InChI Key: GMGITWARSGGLDB-UHFFFAOYSA-N
- SMILES: CC(C)(C)C(=O)NC1=NC=CN=C1
Computed Properties
- Exact Mass: 179.10599
- Monoisotopic Mass: 179.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.9Ų
- XLogP3: 1.4
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 346.4±22.0 °C at 760 mmHg
- Flash Point: 163.3±22.3 °C
- PSA: 54.88
- Vapor Pressure: No data available
2,2-dimethyl-N-2-pyrazinyl-Propanamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
2,2-dimethyl-N-2-pyrazinyl-Propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N855593-100mg |
2,2-dimethyl-N-2-pyrazinylPropanamide |
143769-07-7 | 95% | 100mg |
1,516.00 | 2021-05-17 |
2,2-dimethyl-N-2-pyrazinyl-Propanamide Related Literature
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
Additional information on 2,2-dimethyl-N-2-pyrazinyl-Propanamide
Professional Introduction to Compound with CAS No. 143769-07-7 and Product Name: 2,2-dimethyl-N-2-pyrazinyl-Propanamide
The compound with the CAS number 143769-07-7 and the product name 2,2-dimethyl-N-2-pyrazinyl-Propanamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of 2,2-dimethyl-N-2-pyrazinyl-Propanamide features a pyrazine ring linked to a propanamide moiety, which is further substituted with dimethyl groups. This specific arrangement imparts distinct chemical and biological characteristics that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds derived from heterocyclic structures. Among these, pyrazine derivatives have emerged as particularly promising scaffolds for drug discovery. The presence of the pyrazine ring in 2,2-dimethyl-N-2-pyrazinyl-Propanamide not only contributes to its stability but also allows for diverse functionalization, enabling researchers to tailor its properties for specific applications. The dimethyl substituents on the propanamide group enhance the compound's lipophilicity, which is a crucial factor in drug bioavailability and membrane permeability.
One of the most intriguing aspects of 2,2-dimethyl-N-2-pyrazinyl-Propanamide is its potential role in modulating biological pathways. Current research indicates that pyrazine derivatives can interact with various enzymes and receptors, making them suitable candidates for therapeutic intervention. For instance, studies have suggested that compounds with similar structures may exhibit anti-inflammatory, antimicrobial, or even anticancer properties. While 143769-07-7 has not yet been extensively tested in clinical trials, preliminary in vitro studies have shown promising results in terms of inhibiting certain key enzymes involved in inflammatory responses.
The synthesis of 2,2-dimethyl-N-2-pyrazinyl-Propanamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve the desired molecular architecture. These techniques not only enhance the efficiency of the synthesis but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
The structural flexibility of 143769-07-7 allows for further derivatization, enabling researchers to explore a wide range of analogs with tailored properties. By modifying substituents or altering the core structure, scientists can fine-tune the compound's pharmacokinetic and pharmacodynamic profiles. This adaptability makes it an attractive candidate for structure-based drug design (SBDD), where computational models are used to predict how modifications will affect biological activity.
Recent advancements in computational chemistry have significantly accelerated the drug discovery process. Molecular modeling techniques can predict the binding affinity of 2,2-dimethyl-N-2-pyrazinyl-Propanamide to target proteins with high accuracy. This allows researchers to identify potential lead compounds more efficiently and prioritize candidates for experimental validation. Additionally, virtual screening methods enable the rapid assessment of large libraries of compounds, further expediting the identification of promising candidates.
The potential applications of 143769-07-7 extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals, materials science, and other industrial applications. For instance, derivatives of this compound may serve as intermediates in the synthesis of advanced polymers or specialty chemicals that exhibit enhanced durability or functionality.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2,2-dimethyl-N-2-pyrazinyl-Propanamide are expected to play an increasingly important role in addressing unmet medical needs. The combination of its structural versatility and promising biological activity positions it as a cornerstone compound in modern drug discovery efforts. Future studies will likely focus on optimizing its pharmacological profile and exploring its potential in treating a variety of diseases.
The development of novel compounds such as 143769-07-7 underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By leveraging cutting-edge synthetic methods and computational tools, researchers can accelerate the discovery and development of next-generation therapeutics. The continued exploration of pyrazine derivatives will undoubtedly contribute to significant advancements in medicine and related fields.
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